REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1(C(O)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O>[C:10]1([C:1]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated in an evaporator
|
Type
|
CUSTOM
|
Details
|
passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which
|
Type
|
CUSTOM
|
Details
|
The reaction gases
|
Type
|
TEMPERATURE
|
Details
|
were then cooled
|
Type
|
CUSTOM
|
Details
|
were collected in a receiver
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1(C(O)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O>[C:10]1([C:1]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated in an evaporator
|
Type
|
CUSTOM
|
Details
|
passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which
|
Type
|
CUSTOM
|
Details
|
The reaction gases
|
Type
|
TEMPERATURE
|
Details
|
were then cooled
|
Type
|
CUSTOM
|
Details
|
were collected in a receiver
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |